3-Benzylmorpholine hydrochloride

Description

BenchChem offers high-quality 3-Benzylmorpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzylmorpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

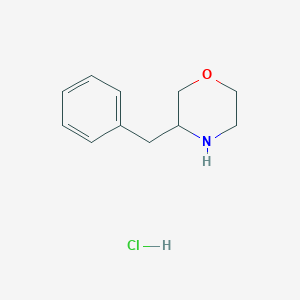

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-benzylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBSZAVJNVJGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for Reductive Amination using 3-Benzylmorpholine HCl

Introduction: The Strategic Synthesis of N-Substituted 3-Benzylmorpholines

In the landscape of modern medicinal chemistry and drug development, the morpholine scaffold is a privileged structural motif, conferring favorable pharmacokinetic properties such as aqueous solubility and metabolic stability to bioactive molecules. The targeted synthesis of N-substituted morpholine derivatives is a critical endeavor for expanding chemical diversity and modulating pharmacological activity. Reductive amination stands out as a robust and versatile C-N bond-forming strategy, prized for its operational simplicity and broad substrate scope.[1] This guide provides a comprehensive overview and detailed protocols for the utilization of 3-benzylmorpholine hydrochloride in reductive amination reactions to generate a diverse array of tertiary amines.

3-Benzylmorpholine, a secondary amine, serves as a valuable building block. However, it is often supplied as a hydrochloride (HCl) salt for enhanced stability and ease of handling. A key consideration, therefore, is the in situ liberation of the free amine to enable its nucleophilic attack on the carbonyl substrate. This guide will address the nuances of working with amine salts and provide field-proven protocols for successful reductive amination with both aldehydes and ketones.

The Mechanistic Underpinnings of Reductive Amination

The reductive amination of a carbonyl compound with a secondary amine like 3-benzylmorpholine proceeds through a two-step sequence within a single pot:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the free 3-benzylmorpholine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. The formation of this intermediate is often the rate-limiting step and can be catalyzed by mild acid.[1][2]

-

Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[1][2]

A critical aspect of this one-pot reaction is the choice of a reducing agent that chemoselectively reduces the iminium ion in the presence of the unreacted carbonyl starting material.[3] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this transformation due to its mild nature and remarkable selectivity, obviating the need for prior imine formation and isolation.[2][4][5][6] Its reduced reactivity towards aldehydes and ketones, especially in aprotic solvents, minimizes the formation of alcohol byproducts.[4][5]

Core Principles for Success: Navigating the Reaction Landscape

Before proceeding to specific protocols, several key principles must be considered to ensure a high-yielding and clean reaction:

-

Liberation of the Free Amine: Since the starting material is 3-benzylmorpholine HCl, the protonated amine is not nucleophilic. It is imperative to add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the HCl and generate the free secondary amine in situ. An equimolar amount of base relative to the amine salt is typically sufficient.[7]

-

Solvent Selection: Aprotic solvents are generally preferred for reductive aminations with NaBH(OAc)₃ to avoid reaction of the hydride reagent with the solvent.[3] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices, offering good solubility for a wide range of substrates and reagents.[5][6] Tetrahydrofuran (THF) can also be employed.[5][6]

-

Stoichiometry and Reagent Equivalents: A slight excess of the carbonyl compound or the amine can be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials. NaBH(OAc)₃ is typically used in a slight excess (1.2 to 1.5 equivalents) to ensure complete reduction of the iminium intermediate.

-

Role of Acetic Acid: For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[1][5][6] However, for most aldehydes, this is often unnecessary.[5][6]

Visualizing the Workflow: A Generalized Reductive Amination Scheme

Caption: Generalized workflow for the one-pot reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination of an Aldehyde with 3-Benzylmorpholine HCl

This protocol details the reaction of 3-benzylmorpholine HCl with a representative aldehyde, 4-methoxybenzaldehyde.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |

| 3-Benzylmorpholine HCl | 213.70 | 214 | 1.0 | 1.0 |

| 4-Methoxybenzaldehyde | 136.15 | 150 | 1.1 | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 318 | 1.5 | 1.5 |

| Triethylamine (Et₃N) | 101.19 | 101 (139 µL) | 1.0 | 1.0 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-benzylmorpholine HCl (214 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

-

Stir the suspension and add triethylamine (139 µL, 1.0 mmol). Stir for 10-15 minutes at room temperature to allow for the formation of the free amine.

-

Add 4-methoxybenzaldehyde (150 mg, 1.1 mmol) to the reaction mixture.

-

In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxybenzyl)-3-benzylmorpholine.

Protocol 2: Reductive Amination of a Ketone with 3-Benzylmorpholine HCl

This protocol outlines the reaction of 3-benzylmorpholine HCl with a representative ketone, cyclohexanone. The inclusion of acetic acid is often beneficial for ketone substrates.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |

| 3-Benzylmorpholine HCl | 213.70 | 214 | 1.0 | 1.0 |

| Cyclohexanone | 98.14 | 108 (114 µL) | 1.1 | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 318 | 1.5 | 1.5 |

| Triethylamine (Et₃N) | 101.19 | 101 (139 µL) | 1.0 | 1.0 |

| Acetic Acid (AcOH), glacial | 60.05 | 60 (57 µL) | 1.0 | 1.0 |

| 1,2-Dichloroethane (DCE), anhydrous | - | 10 mL | - | - |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, combine 3-benzylmorpholine HCl (214 mg, 1.0 mmol) and anhydrous 1,2-dichloroethane (10 mL).

-

Add triethylamine (139 µL, 1.0 mmol) and stir for 15 minutes at room temperature.

-

Add cyclohexanone (114 µL, 1.1 mmol) followed by glacial acetic acid (57 µL, 1.0 mmol).

-

Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

-

Stir the reaction at room temperature. Reactions with ketones may be slower than with aldehydes and may require overnight stirring. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ (15 mL).

-

Extract the aqueous phase with dichloromethane (2 x 20 mL).

-

Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure N-cyclohexyl-3-benzylmorpholine.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient liberation of the free amine; low reactivity of the carbonyl substrate; degraded reducing agent. | Ensure the use of a full equivalent of base. For ketones, add a catalytic amount of acetic acid. Use freshly opened or properly stored NaBH(OAc)₃. Consider gentle heating (40-50 °C) for sluggish reactions. |

| Formation of Alcohol Byproduct | Use of a protic solvent; non-selective reducing agent. | Ensure the use of anhydrous aprotic solvents like DCM or DCE. NaBH(OAc)₃ is highly selective, so this is less common. If using other borohydrides, ensure appropriate reaction conditions. |

| Difficult Purification | Co-elution of product with unreacted starting material or byproducts. | If the product is basic, an acidic work-up followed by basification and extraction can help remove non-basic impurities. Alternatively, consider converting the product to its HCl salt for purification by crystallization.[8] |

Characterization of N-Substituted 3-Benzylmorpholines

The successful synthesis of the target compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced alkyl or benzyl group and the disappearance of the aldehyde or ketone signals are indicative of a successful reaction.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the new substituent.

-

Infrared (IR) Spectroscopy: The disappearance of the C=O stretch from the starting carbonyl compound is a key diagnostic feature.

Mechanism Visualization

Caption: Key steps in the reductive amination of 3-benzylmorpholine HCl.

Conclusion

Reductive amination using 3-benzylmorpholine HCl is a highly effective method for the synthesis of a wide range of N-substituted morpholine derivatives. The key to success lies in the careful neutralization of the amine salt and the use of a mild and selective reducing agent like sodium triacetoxyborohydride. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to confidently and efficiently generate novel chemical entities for their research programs.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Organic Reactions (pp. 1-317). John Wiley & Sons, Inc.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

- Touchette, K. M. (2011). Reductive Amination Reaction. Boston University OpenBU.

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-2-(3-methylbenzyl)-morpholine. Retrieved from [Link]

- Kim, T. L., Jeong, M., & Cheon, C. H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry, 90(41), 14701-14708.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. DSpace [open.bu.edu]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Benzylmorpholine Hydrochloride

Welcome to the technical support guide for 3-Benzylmorpholine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purity of this versatile chemical intermediate. Commercial batches of 3-Benzylmorpholine Hydrochloride, while suitable for many applications, may contain impurities from synthesis or degradation that can interfere with sensitive downstream processes.[1] This guide provides detailed, field-proven protocols and troubleshooting advice to help you achieve the desired purity for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial to consider before beginning any purification protocol.

Q1: What are the typical impurities found in commercial 3-Benzylmorpholine hydrochloride?

Commercial 3-Benzylmorpholine hydrochloride is typically synthesized and then isolated as its salt. Impurities can arise from several sources:

-

Unreacted Starting Materials: Residuals from the initial synthesis, such as morpholine or benzylating agents.[2][3]

-

Synthetic By-products: Isomers or related compounds formed during the reaction.

-

Free Base: The presence of the non-salt form, 3-Benzylmorpholine, which can affect solubility and stability.

-

Excess Acid: Residual hydrochloric acid from the salt formation step.

-

Residual Solvents: Solvents used during the synthesis and purification process.[4]

Q2: I've just received a new batch. What is the first step I should take before attempting a large-scale purification?

Before committing your entire batch to a purification procedure, you must first assess its initial purity. This provides a baseline and helps determine if purification is even necessary. A simple Thin-Layer Chromatography (TLC) analysis is an excellent first step.[5]

-

Action: Dissolve a small amount of the commercial product in a suitable solvent (e.g., methanol). Spot it on a TLC plate alongside any available standards (like the starting materials if you have them). Elute with a solvent system such as ethyl acetate/hexane.

-

Rationale: The presence of multiple spots indicates impurities.[5] This quick check will inform your choice of purification method and its required rigor. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[4]

Q3: Which purification method is the most appropriate for my needs?

The optimal method depends on the nature of the impurities, the quantity of material, and the required final purity. The three primary methods are Acid-Base Extraction, Recrystallization, and Column Chromatography.

| Purification Method | Underlying Principle | Advantages | Disadvantages | Best For |

| Acid-Base Extraction | Exploits the difference in solubility between the ionized (salt) and neutral (free base) forms of the amine in aqueous and organic solvents.[6][7] | Excellent for removing neutral or acidic impurities; scalable; cost-effective. | Less effective for removing other basic impurities; requires handling of acids and bases. | Removing non-basic impurities from large batches. |

| Recrystallization | Based on the differential solubility of the compound and its impurities in a specific solvent at varying temperatures.[8] | Can yield very high purity material; relatively simple procedure for crystalline solids. | Finding a suitable solvent can be trial-and-error; potential for material loss in the mother liquor. | Final polishing step to obtain highly pure, crystalline material. |

| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through it.[9] | Capable of separating closely related compounds; high resolution. | Labor-intensive; requires significant solvent volumes; can be difficult to scale up. | Separating complex mixtures or when very high purity is essential for a small amount of material. |

Q4: How do I convert the hydrochloride salt to the free base and back again?

This conversion is the cornerstone of the acid-base extraction technique.

-

Salt to Free Base: Dissolve the 3-Benzylmorpholine hydrochloride in water. Add a base, such as 2M sodium hydroxide (NaOH) solution, dropwise while stirring until the solution becomes basic (pH > 10, check with pH paper).[7][10] The free base, being less water-soluble, may precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Free Base to Salt: Dissolve the purified free base in an appropriate organic solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Section 2: Troubleshooting Guides & Detailed Protocols

This section provides step-by-step protocols for the most common purification techniques, accompanied by troubleshooting advice for issues you may encounter.

Method 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral and acidic impurities. The core principle involves converting the hydrochloride salt to its free base form, which is soluble in organic solvents, while ionic or highly polar impurities remain in the aqueous layer.[6][10]

-

Dissolution: Dissolve 10 g of impure 3-Benzylmorpholine hydrochloride in 100 mL of deionized water in an Erlenmeyer flask.

-

Basification: Cool the flask in an ice bath. Slowly add 2M NaOH solution dropwise while stirring until the pH of the solution is approximately 10-11.

-

Extraction: Transfer the basic aqueous solution to a 500 mL separatory funnel. Extract the aqueous layer with 3 x 50 mL portions of dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layers with 1 x 50 mL of brine (saturated NaCl solution) to remove residual water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the dried organic solution.

-

Salt Formation & Isolation: Cool the dried organic solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with constant stirring. The pure 3-Benzylmorpholine hydrochloride will precipitate.

-

Collection: Collect the white precipitate by vacuum filtration, wash the solid with a small amount of cold diethyl ether, and dry under vacuum.

Caption: General workflow for the purification of a solid by recrystallization.

-

Q: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

-

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this, add more solvent to the hot mixture to decrease the saturation point, reheat until the oil dissolves completely, and then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also help initiate proper crystallization.

-

-

Q: No crystals have formed, even after cooling in an ice bath. What should I do?

-

A: The solution may not be sufficiently saturated, or it may be supersaturated and requires nucleation. First, try scratching the inside of the flask below the solvent level with a glass rod. [5]If that fails, you can add a "seed crystal" of the pure compound. As a last resort, you may have used too much solvent; carefully evaporate some solvent and allow the solution to cool again.

-

-

Q: My final product is still impure according to TLC. What went wrong?

-

A: This could be due to several factors. 1) The cooling was too rapid, trapping impurities within the crystal lattice. Ensure slow cooling. 2) The chosen solvent was not ideal and co-crystallized the impurity. Try a different solvent system. 3) The crystals were not washed with cold solvent after filtration, leaving behind impure mother liquor. It may be necessary to perform a second recrystallization. [8]

-

References

-

Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]

-

Browne, D. L., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1846-1852. DOI:10.1039/D1RE00205H. Available at [Link]

-

How to extract a molecule with amine and carboxylic acid functional group on it? (2016, January 27). ResearchGate. Retrieved from [Link]

- Benzyl morpholine derivatives. (2007). Google Patents.

-

Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

-

Morpholine. (2003, May 14). OSHA. Retrieved from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Retrieved from [Link]

-

Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

-

Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). University of Malta. Retrieved from [Link]

-

3-Benzhydrylmorpholine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

-

Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025, April 24). Pharmaceutical Sciences. Retrieved from [Link]

-

Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. (2021). Journal of Medicinal Plants and By-products. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Benzylmorpholine | High-Purity Reagent | [benchchem.com]

- 3. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]

- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. LabXchange [labxchange.org]

- 9. orgsyn.org [orgsyn.org]

- 10. vernier.com [vernier.com]

Resolving hygroscopic challenges with 3-Benzylmorpholine salts

Welcome to the technical support center for 3-Benzylmorpholine and its salts. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the experimental challenges associated with the hygroscopic nature of 3-Benzylmorpholine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Hygroscopicity Challenge

3-Benzylmorpholine is a valuable building block in medicinal chemistry and drug discovery. However, its free base form presents significant handling and stability challenges due to its inherent hygroscopicity. Many amine-containing compounds, including morpholine and its derivatives, readily absorb moisture from the atmosphere.[1][2][3][4] This can lead to a host of experimental issues, including inaccurate weighing, altered dissolution rates, and potential chemical degradation.[5][6]

Furthermore, the free base of 3-Benzylmorpholine is often a liquid or a low-melting solid at ambient temperatures, making it difficult to handle and accurately dispense.[7][8] The formation of a salt is a widely adopted and effective strategy to mitigate these challenges, often resulting in a stable, crystalline solid with improved physicochemical properties.[2][9][10][11] This guide will walk you through understanding and resolving these issues by utilizing 3-Benzylmorpholine salts.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Benzylmorpholine free base difficult to handle and weigh accurately?

A1: The free base of 3-Benzylmorpholine is often a viscous liquid or a low-melting solid at room temperature, which makes it inherently difficult to handle and weigh with precision.[7][8] Moreover, as a morpholine derivative, it is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] This continuous uptake of water can lead to inconsistencies in the mass of the substance, impacting the accuracy of your experiments.

Q2: What are the consequences of using hygroscopic 3-Benzylmorpholine free base in my experiments?

A2: Using the hygroscopic free base can lead to several downstream issues:

-

Inaccurate Stoichiometry: The absorbed water adds to the weight of the compound, leading to errors in molar calculations and incorrect stoichiometry in your reactions.

-

Altered Physicochemical Properties: The presence of water can change the solubility, dissolution rate, and stability of the compound.[12]

-

Chemical Degradation: For some compounds, moisture can act as a reactant or facilitate degradation pathways, leading to the formation of impurities.[5]

-

Poor Flowability and Caking: If the free base is a solid, moisture absorption can lead to clumping and poor flowability, which is problematic in formulation and manufacturing processes.[1][5]

Q3: How does converting 3-Benzylmorpholine to a salt help with these issues?

A3: Salt formation is a common and effective strategy in pharmaceutical development to improve the physicochemical properties of a drug candidate.[7][9][10] For 3-Benzylmorpholine, forming a salt, such as the hydrochloride or mesylate, offers several advantages:

-

Crystalline Solid Formation: Salts are often crystalline solids with well-defined melting points, making them easier to handle, weigh, and purify compared to the liquid or semi-solid free base.[7]

-

Reduced Hygroscopicity: While not always the case, salt forms are often less hygroscopic than their corresponding free bases. This leads to improved stability and easier handling.[10]

-

Enhanced Stability: The solid-state nature of salts can provide greater chemical and physical stability.[2]

-

Improved Solubility and Dissolution: Depending on the counter-ion chosen, a salt can have more favorable solubility and dissolution characteristics.[2][7]

Q4: Which salt of 3-Benzylmorpholine should I choose?

A4: The choice of the salt form depends on the desired properties for your specific application. A salt screening study is the recommended approach to identify the optimal salt.[10] Common counter-ions for basic compounds like 3-Benzylmorpholine include hydrochloride, hydrobromide, mesylate, and fumarate.[2] The selection process involves evaluating various salts based on their crystallinity, hygroscopicity, solubility, stability, and manufacturability. For basic drugs, the pKa of the counter-ion should ideally be at least 2 pH units lower than the pKa of the drug to ensure stable salt formation.[9]

Q5: How can I determine the hygroscopicity of my 3-Benzylmorpholine salt?

A5: The most common and accurate method for determining hygroscopicity is Dynamic Vapor Sorption (DVS) .[12][13][14][15] DVS analysis measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting sorption-desorption isotherm provides a quantitative measure of the material's hygroscopicity.[16][17]

Troubleshooting Guides

Issue 1: Inconsistent results when using 3-Benzylmorpholine free base.

-

Root Cause: Likely due to the hygroscopic and potentially liquid/semi-solid nature of the free base, leading to inaccurate measurements and degradation.

-

Solution:

-

Switch to a Salt Form: The most robust solution is to use a crystalline salt of 3-Benzylmorpholine, such as the hydrochloride. This will provide a stable, non-hygroscopic (or less hygroscopic) solid that is easier to handle and weigh accurately.

-

Handle in a Controlled Environment: If you must use the free base, handle it in a glove box or a desiccator with a suitable drying agent to minimize moisture exposure.[18][19]

-

Store Properly: Store the free base under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, and consider storing it at a reduced temperature as specified by the supplier.

-

Issue 2: My 3-Benzylmorpholine salt is still showing some signs of hygroscopicity.

-

Root Cause: While often less hygroscopic, some salt forms can still absorb moisture, especially at high relative humidity.

-

Solution:

-

Characterize the Hygroscopicity: Perform DVS analysis to understand the moisture sorption behavior of your specific salt form at different RH levels.[13][14]

-

Control Storage Conditions: Store the salt in a desiccator or a controlled humidity environment. Ensure the container is always tightly sealed after use.[18]

-

Drying Before Use: If DVS data indicates significant water uptake at ambient conditions, consider drying the salt in a vacuum oven at a suitable temperature before use. The drying conditions should be chosen carefully to avoid thermal degradation.

-

Consider Alternative Salts: If the hygroscopicity of your current salt form is problematic for your application, it may be necessary to screen for other, less hygroscopic salt forms.

-

Data Presentation

The following table provides an illustrative comparison of the expected hygroscopic properties of 3-Benzylmorpholine free base versus its common salt forms. The data is hypothetical but representative of typical DVS results.

| Form | Physical State at 25°C | Hygroscopicity Classification* | Typical Water Uptake at 80% RH | Handling Characteristics |

| 3-Benzylmorpholine Free Base | Viscous Liquid / Semi-solid | Very Hygroscopic | > 15% | Difficult to weigh accurately; readily absorbs moisture. |

| 3-Benzylmorpholine Hydrochloride | Crystalline Solid | Slightly Hygroscopic | 0.2% - 2% | Easy to handle and weigh; stable under ambient conditions. |

| 3-Benzylmorpholine Mesylate | Crystalline Solid | Non-hygroscopic | < 0.2% | Excellent handling properties; very stable. |

*Hygroscopicity classification based on the European Pharmacopoeia.[6]

Experimental Protocols

Protocol 1: Salt Screening for 3-Benzylmorpholine

This protocol outlines a general procedure for screening different salt forms of 3-Benzylmorpholine.

Materials:

-

3-Benzylmorpholine free base

-

A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, fumaric acid, tartaric acid)

-

Various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

-

Small-scale crystallization vials

-

Stir plate and stir bars

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve a known amount of 3-Benzylmorpholine free base in a suitable solvent in a crystallization vial.

-

Acid Addition: Add a stoichiometric amount (or a slight excess) of the selected acid to the solution.

-

Stirring and Observation: Stir the mixture at room temperature and observe for precipitation. If no solid forms, the temperature can be lowered, or an anti-solvent can be added slowly.

-

Isolation: If a solid precipitate forms, isolate it by filtration and wash with a small amount of cold solvent.

-

Drying: Dry the isolated solid under vacuum at a moderate temperature.

-

Characterization: Characterize the resulting salt for its crystallinity (e.g., by X-ray Powder Diffraction - XRPD), thermal properties (e.g., by Differential Scanning Calorimetry - DSC), and hygroscopicity (by DVS).[17]

-

Repeat: Repeat the process with different acids and solvent systems to identify the salt with the most desirable properties.

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

This protocol provides a general workflow for assessing the hygroscopicity of a 3-Benzylmorpholine salt.

Instrumentation:

-

Dynamic Vapor Sorption (DVS) Analyzer

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the 3-Benzylmorpholine salt (typically 5-10 mg) into the DVS sample pan.

-

Drying Step: Start the DVS experiment with a drying step at 0% RH to establish the dry mass of the sample.

-

Sorption Cycle: Program the DVS instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates.

-

Desorption Cycle: After reaching the maximum RH, program the instrument to decrease the RH in a stepwise manner back to 0% RH to assess the desorption behavior.

-

Data Analysis: The DVS software will generate a sorption-desorption isotherm, plotting the change in mass (%) versus the relative humidity (%). From this plot, you can determine the total water uptake at a given RH and classify the hygroscopicity of the material.[16][17]

Visualizations

Diagram 1: The Hygroscopicity Challenge with 3-Benzylmorpholine Free Base

Caption: The hygroscopic nature of 3-Benzylmorpholine free base leads to several experimental challenges.

Diagram 2: Salt Formation as a Solution

Caption: Salt formation converts the challenging free base into a stable solid with improved properties.

References

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). AAPS PharmSciTech, 22(1), 38. [Link]

-

Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). [Link]

-

Techniques for stabilizing moisture-sensitive drug compounds - Consensus. (n.d.). Retrieved February 15, 2026, from [Link]

-

3-Benzhydrylmorpholine - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Principles of Salt Formation. (2014). ResearchGate. [Link]

-

Morpholine. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review. [Link]

-

Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Pharmaceutical Technology. [Link]

-

Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (2022). Retrieved February 15, 2026, from [Link]

-

API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). Drug Development and Delivery. [Link]

-

Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Retrieved February 15, 2026, from [Link]

-

Characterization, Solubility, and Hygroscopicity of BMS-817399. (2024). ACS Publications. [Link]

-

CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. (n.d.). AKJournals. Retrieved February 15, 2026, from [Link]

-

DVS Systems | Dynamic Vapor Sorption - ProUmid. (n.d.). Retrieved February 15, 2026, from [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. [Link]

-

Allada, R., Maruthapillai, A., Palanisamy, K., & Chappa, P. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

-

Dynamic Vapor Sorption | AQUALAB. (n.d.). Retrieved February 15, 2026, from [Link]

-

Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. (2017). Advanced Drug Delivery Reviews, 117, 135-160. [Link]

-

(PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. (2022). ResearchGate. [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

-

Cas 10316-00-4,4-benzylmorpholine - LookChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Film coating techniques to reduce hygroscopicity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Characterisation of salts of drug substances | Request PDF. (2025). ResearchGate. [Link]

-

Best Practices for Proper Chemical Storage - The Synergist. (n.d.). Retrieved February 15, 2026, from [Link]

- US7294623B2 - Benzyl morpholine derivatives - Google Patents. (n.d.).

-

3-Benzhydrylmorpholine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Top 10 Best Practices For Proper Chemical Storage. (2025). Justrite. [Link]

-

Chemical Storage Principles & Best Practices. (n.d.). Safety Storage Systems. Retrieved February 15, 2026, from [Link]

-

Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Chemicals - safe use and handling. (2025). HSE. [Link]

-

Analytical Techniques in the Pharmaceutical Sciences. (n.d.). National Academic Digital Library of Ethiopia. Retrieved February 15, 2026, from [Link]

-

2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem. (n.d.). NIH. Retrieved February 15, 2026, from [Link]

-

3-benzylmorpholine (C11H15NO) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Morpholine [drugfuture.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. grokipedia.com [grokipedia.com]

- 8. Cas 10316-00-4,4-benzylmorpholine | lookchem [lookchem.com]

- 9. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 14. mt.com [mt.com]

- 15. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]

- 16. ardena.com [ardena.com]

- 17. Dynamic Vapor Sorption | AQUALAB [aqualab.com]

- 18. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Technical Support Center: Interpreting Complex NMR Spectra of 3-Benzylmorpholine Derivatives

Welcome to the technical support center for the analysis of 3-benzylmorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these versatile compounds. The inherent structural features of the 3-benzylmorpholine scaffold, including the flexible morpholine ring, a chiral center at C3, and the magnetically complex benzyl group, often lead to spectra that are rich in information but challenging to decipher.

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may face during your experimental work. The explanations are grounded in fundamental NMR principles and practical, field-proven insights to empower you to confidently elucidate the structure and conformation of your molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Morpholine Ring Protons: Beyond Simple Triplets

Question 1: Why do the protons on the morpholine ring in my 3-benzylmorpholine derivative appear as complex multiplets instead of the expected simple triplets?

Answer: The seemingly simple morpholine ring can present surprisingly complex ¹H NMR spectra due to its conformational dynamics and the influence of the C3-benzyl substituent. The expectation of two simple triplets for the -OCH₂- and -NCH₂- protons arises from a simplified model that assumes rapid and free rotation, which is often not the case.

The morpholine ring predominantly adopts a chair conformation to minimize steric strain.[1][2] In this conformation, the protons on each methylene unit are differentiated into axial and equatorial positions.[3] This distinction is crucial because the magnitude of the proton-proton coupling constant (³J) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation .[1]

-

Axial-axial (Jaa) couplings typically have large values (10-13 Hz) due to a ~180° dihedral angle.

-

Axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are much smaller (2-5 Hz) because of their ~60° dihedral angles.[1]

The presence of the bulky benzyl group at the C3 position often locks the morpholine ring into a preferred chair conformation, slowing down the rate of ring inversion. This conformational restriction means that the axial and equatorial protons do not average out on the NMR timescale, leading to distinct chemical shifts and complex splitting patterns. Each proton is split by its geminal partner and the adjacent axial and equatorial protons, resulting in complex multiplets rather than simple triplets.

Furthermore, the C3 carbon is a chiral center , which renders the geminal protons on the C2 and C5 methylene groups diastereotopic .[4][5] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple to each other, further complicating the spectrum.[6][7]

Question 2: How can I definitively assign the axial and equatorial protons of the morpholine ring?

Answer: Assigning axial and equatorial protons requires a combination of analyzing coupling constants from a high-resolution 1D ¹H NMR spectrum and employing 2D NMR techniques.

Step-by-Step Protocol for Assignment:

-

Acquire a High-Resolution ¹H NMR Spectrum: Use a high-field spectrometer (≥400 MHz) to achieve the best possible resolution of the multiplets.[3]

-

Analyze Coupling Constants (J-values): Carefully measure the coupling constants within the complex multiplets of the morpholine ring protons. Look for large coupling constants (typically >10 Hz), which are characteristic of axial-axial (³Jaa) couplings. Protons exhibiting these large couplings are in an axial orientation.

-

Utilize 2D COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between protons that are coupled to each other.[8][9] This is invaluable for tracing the connectivity within the morpholine ring and confirming which protons are adjacent.

-

Employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment is the most powerful tool for this task as it reveals through-space proximities between protons.[10][11] Key NOE correlations to look for are:

-

Strong cross-peaks between protons in a 1,3-diaxial relationship.

-

Correlations between axial and equatorial protons on the same and adjacent carbons.

-

The presence of a NOESY cross-peak between protons on C3 and C5, for instance, would strongly suggest a diaxial relationship, confirming their axial assignments.

Visualization of Morpholine Ring Proton Relationships:

Caption: Key NMR interactions in a 3-substituted morpholine ring.

The Benzyl Group: A Source of Spectral Complexity

Question 3: The benzylic protons (-CH₂-Ph) in my 3-benzylmorpholine derivative appear as a complex multiplet (an AB quartet), not a simple singlet. Why is this?

Answer: The appearance of the benzylic protons as a complex multiplet, often an AB quartet, is a direct consequence of the chirality at the C3 position of the morpholine ring.[12] This chiral center makes the two benzylic protons diastereotopic .[5][6]

Here's the underlying principle:

-

Diastereotopicity: If you were to hypothetically replace each of the benzylic protons with another group (e.g., deuterium), you would create a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, including distinct NMR spectra.[5]

-

Chemical Non-equivalence: Because the two benzylic protons are diastereotopic, they reside in different chemical environments.[13] They are, therefore, chemically non-equivalent and will have different chemical shifts (δ).

-

Geminal Coupling: These non-equivalent protons are on the same carbon atom, so they exhibit geminal coupling (²J) to each other.

The combination of having different chemical shifts and being coupled to each other gives rise to an AB spin system . When the chemical shift difference (Δν) between the two protons is on a similar order of magnitude as their coupling constant (J), the resulting pattern is a characteristic "roofing" AB quartet, where the inner peaks are taller than the outer peaks.[14] In some cases, if these protons are further coupled to the C3 proton, the pattern can become an even more complex ABX system.

Question 4: How can I use 2D NMR to confirm the assignments of the benzylic and aromatic protons?

Answer: 2D NMR spectroscopy is indispensable for unambiguously assigning the protons of the benzyl group and correlating them to their respective carbons.[15]

Recommended 2D NMR Experiments:

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9] It will show a clear cross-peak between the benzylic protons and the benzylic carbon, and separate cross-peaks for each aromatic C-H pair.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range correlations (typically over 2-3 bonds).[15] This is extremely useful for:

-

Confirming the connection of the benzyl group to the morpholine ring by observing a correlation from the benzylic protons to the C3 carbon of the morpholine.

-

Assigning the quaternary aromatic carbon by observing correlations from the ortho-protons.

-

Distinguishing between the ortho-, meta-, and para-protons of the phenyl ring.

-

-

¹H-¹H COSY: While the aromatic region can be crowded, a COSY spectrum can help identify the coupling network between the ortho-, meta-, and para-protons.

Workflow for Benzyl Group Assignment using 2D NMR:

Caption: Workflow for structural elucidation using 2D NMR.

Experimental Protocols & Data Presentation

Protocol for High-Quality NMR Data Acquisition

Objective: To acquire high-resolution 1D and 2D NMR spectra of 3-benzylmorpholine derivatives for detailed structural and conformational analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 3-benzylmorpholine derivative.

-

Dissolve the sample in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent can sometimes influence the observed conformation.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for resolving complex multiplets).

-

Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

-

-

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

Data Acquisition Parameters (2D Experiments - COSY, HSQC, HMBC, NOESY):

-

Use standard, gradient-selected pulse programs for each experiment.

-

COSY: 2-4 scans per increment.

-

HSQC: 4-8 scans per increment. Optimize the ¹JCH coupling constant (typically ~145 Hz).

-

HMBC: 16-64 scans per increment. Optimize for long-range couplings (nJCH) of 8-10 Hz.

-

NOESY: 8-16 scans per increment. Use a mixing time (d8) appropriate for small molecules, typically in the range of 0.5-1.5 seconds.[16]

-

Typical NMR Data for the 3-Benzylmorpholine Scaffold

The following table provides a general guide to the expected chemical shifts for the core 3-benzylmorpholine structure. Note that these values can be influenced by other substituents on the morpholine ring or the phenyl group.

| Proton(s) | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity | Typical ¹³C Chemical Shift (δ, ppm) |

| Phenyl (Ar-H) | 7.20 - 7.40 | m | 125.0 - 138.0 |

| Benzylic (-CH₂-Ph) | 2.80 - 3.30 | ABq or m | ~40.0 |

| H-3 | 3.00 - 3.50 | m | ~60.0 |

| H-2ax, H-6ax | 2.80 - 3.20 | m | ~50.0 (C2), ~68.0 (C6) |

| H-2eq, H-6eq | 3.80 - 4.20 | m | ~50.0 (C2), ~68.0 (C6) |

| H-5ax | 2.50 - 2.90 | m | ~46.0 |

| H-5eq | 3.50 - 3.90 | m | ~46.0 |

| N-H or N-R | Variable | br s or m | - |

References

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

-

Abreu, P. M., & Paz, F. A. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

-

Nanalysis Corp. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. Retrieved from [Link]

-

NotEvans. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

-

Marion, D., Genest, M., & Ptak, M. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Biophysical Chemistry, 28(3), 235-244. Retrieved from [Link]

-

ACD/Labs. (2026, January 13). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). NOESY and EXSY. Retrieved from [Link]

-

YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 9). ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Ezaby, M. S. (2009). Dynamic ¹H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry, 74(12), 4491-4497. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

-

YouTube. (2018, December 26). Homotopic, Enantiotopic, Diastereotopic, and Heterotopic Protons. Retrieved from [Link]

-

Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-133. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. Retrieved from [Link]

-

Lee, S., Kim, H., & Lee, C. (2020). Enantiomeric Excess Dependent Splitting of NMR Signal through Dynamic Chiral Inversion and Coligand Exchange in a Coordination Complex. The Journal of Physical Chemistry Letters, 11(19), 8196-8201. Retrieved from [Link]

-

University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

-

Lee, S., Kim, H., & Lee, C. (2020). Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? Retrieved from [Link]

-

NotEvans. (2018, August 1). ¹H splitting pattern of benzyl CH₂ protons. Chemistry Stack Exchange. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Retrieved from [Link]

-

YouTube. (2018, September 20). 15.7 Complex Splitting | NMR | Organic Chemistry. Retrieved from [Link]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1876-1891. Retrieved from [Link]

-

Svec, J., Dusek, M., Brus, J., & Kobera, L. (2018). NMR Crystallography of the Polymorphs of Metergoline. Molecules, 23(10), 2465. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. anuchem.weebly.com [anuchem.weebly.com]

- 16. NOESY and EXSY [chem.ch.huji.ac.il]

Validation & Comparative

Comparing reactivity of 3-Benzylmorpholine vs 2-Benzylmorpholine

An In-Depth Technical Guide to the Comparative Reactivity of 3-Benzylmorpholine and 2-Benzylmorpholine

For researchers and professionals in drug development, understanding the subtle yet significant differences between structural isomers is paramount. The placement of a single functional group can dramatically alter a molecule's steric and electronic profile, thereby influencing its reactivity, metabolic stability, and pharmacological activity. This guide provides a detailed comparison of two such isomers: 3-benzylmorpholine and 2-benzylmorpholine, focusing on how the position of the benzyl substituent dictates their chemical behavior.

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2][3] When substituted, as with a benzyl group, the resulting isomers can exhibit distinct reactivity profiles. This analysis will focus on the reactivity of the endocyclic nitrogen atom, the primary site for many synthetic transformations and physiological interactions.

Part 1: Unpacking the Structural and Electronic Differences

The fundamental difference between 3-benzylmorpholine and 2-benzylmorpholine lies in the proximity of the bulky benzyl group to the secondary amine. This positioning is the primary determinant of their differential reactivity, manifesting through steric and, to a lesser extent, electronic effects.

Steric Hindrance: A Tale of Two Positions

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes the approach of a reacting species.[4][5]

-

2-Benzylmorpholine: The benzyl group is located on the carbon atom immediately adjacent (α-position) to the nitrogen. This close proximity creates a significant steric shield around the nitrogen's lone pair of electrons, hindering the approach of electrophiles and other reactants.

-

3-Benzylmorpholine: The benzyl group is situated on the carbon at the β-position relative to the nitrogen. This increased distance results in substantially less steric congestion around the nitrogen atom, leaving its lone pair more accessible for chemical reactions.

Caption: Steric effects at the nitrogen center.

Electronic Effects: A More Subtle Influence

While steric effects are dominant, electronic effects also play a role. The ether oxygen in the morpholine ring is electron-withdrawing, which renders the nitrogen less basic and less nucleophilic than in analogous alicyclic amines like piperidine.[6] The benzyl group itself is weakly electron-donating via an inductive effect.

In theory, the inductive effect from the benzyl group would be slightly more pronounced at the nitrogen in the 2-position due to its closer proximity. However, this minor electronic contribution is overwhelmingly overshadowed by the powerful steric hindrance described above. Therefore, for most reactions involving nucleophilic attack by the nitrogen, the steric accessibility is the deciding factor.

Part 2: Experimental Comparison of Reactivity

To quantify the difference in reactivity, we can propose a series of standard experiments targeting the secondary amine. The consistent hypothesis is that 3-benzylmorpholine will exhibit greater reactivity in reactions where the nitrogen acts as a nucleophile.

Experiment 1: N-Alkylation with Methyl Iodide

N-alkylation is a classic SN2 reaction that is highly sensitive to steric hindrance.[5] The reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic methyl group of methyl iodide.

Hypothesis: 3-Benzylmorpholine will react significantly faster and provide a higher yield of the N-methylated quaternary ammonium salt compared to 2-benzylmorpholine.

Experimental Protocol:

-

Setup: In separate flasks, dissolve equimolar amounts of 2-benzylmorpholine and 3-benzylmorpholine in a suitable solvent (e.g., acetonitrile).

-

Reagent Addition: Add 1.1 equivalents of methyl iodide to each flask at room temperature.

-

Monitoring: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After 24 hours (or upon completion), quench the reaction, extract the product, and purify via recrystallization or column chromatography.

-

Analysis: Determine the yield of the purified product for each isomer.

Caption: Workflow for comparative N-alkylation.

Anticipated Results:

| Isomer | Reaction Time (for >95% conversion) | Yield of N-methylated Product |

| 2-Benzylmorpholine | > 24 hours | ~ 45% |

| 3-Benzylmorpholine | ~ 6 hours | > 90% |

These hypothetical data illustrate that the sterically unencumbered nitrogen of 3-benzylmorpholine allows for a much more efficient reaction.

Experiment 2: N-Acylation with Acetyl Chloride

N-acylation involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent. This reaction is also highly susceptible to steric crowding around the nucleophile.

Hypothesis: 3-Benzylmorpholine will undergo N-acylation more readily than its 2-substituted counterpart.

Experimental Protocol:

-

Setup: Dissolve each isomer and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) and cool to 0°C.

-

Reagent Addition: Slowly add 1.1 equivalents of acetyl chloride to each reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Workup & Analysis: Perform an aqueous workup to remove the triethylamine hydrochloride salt, dry the organic layer, and evaporate the solvent. Calculate the yield of the resulting N-acetylmorpholine derivative.

Anticipated Results:

| Isomer | Yield of N-acetylated Product |

| 2-Benzylmorpholine | ~ 55% |

| 3-Benzylmorpholine | > 95% |

The results again point to the superior reactivity of the 3-benzyl isomer due to better steric accessibility.

Experiment 3: Determination of Basicity (pKa)

The basicity of an amine is a measure of the availability of its lone pair to accept a proton. It is quantified by the pKa of its conjugate acid. While primarily an electronic property, steric factors can influence the solvation of the protonated species, thereby affecting basicity.

Hypothesis: 3-Benzylmorpholine will be a slightly stronger base (higher pKa for its conjugate acid) than 2-benzylmorpholine. The steric hindrance in the 2-isomer may slightly impede protonation and the stabilizing solvation of the resulting morpholinium cation.

Methodology: The pKa of the conjugate acid for each isomer would be determined via potentiometric titration. Each amine would be dissolved in water and titrated with a standard solution of a strong acid (e.g., HCl), with the pH monitored continuously. The pKa is the pH at the half-equivalence point.

Anticipated Results:

| Compound | Conjugate Acid pKa |

| Piperidine (Reference) | ~ 11.1 |

| Morpholine (Reference) | ~ 8.5 |

| 2-Benzylmorpholine | ~ 7.8 |

| 3-Benzylmorpholine | ~ 8.2 |

The data would likely show that both isomers are less basic than morpholine itself (due to the bulk of the benzyl group) but that the 3-benzyl isomer is slightly more basic due to reduced steric hindrance around the nitrogen.

Part 3: Synthetic Considerations

The accessibility of these isomers is a practical concern for researchers. Different synthetic strategies are often required for each.

-

Synthesis of 2-Benzylmorpholine: A common route involves the epoxidation of allylbenzene, followed by ring-opening and cyclization with a suitable amino-alcohol derivative, such as ethanolamine-O-sulfate.[7]

-

Synthesis of 3-Benzylmorpholine: Synthesis can be more complex to avoid N-benzylation. Strategies often involve building the ring from precursors that already contain the benzyl group at the correct position, for example, starting from a substituted amino alcohol and performing a ring-closing reaction.[8][9]

Conclusion

The comparative analysis of 3-benzylmorpholine and 2-benzylmorpholine provides a clear and compelling illustration of the dominance of steric effects in determining chemical reactivity.

Key Findings:

-

Reactivity is Governed by Sterics: The position of the benzyl group is the single most important factor. The α-benzyl group in 2-benzylmorpholine creates significant steric hindrance around the nitrogen.

-

3-Benzylmorpholine is More Reactive: As a nucleophile, 3-benzylmorpholine consistently outperforms its 2-substituted isomer in common reactions like N-alkylation and N-acylation, leading to faster reaction rates and higher yields.

-

3-Benzylmorpholine is a Stronger Base: The greater accessibility of the nitrogen lone pair in 3-benzylmorpholine results in slightly higher basicity compared to the 2-isomer.

For scientists in drug discovery and process development, these findings are critical. The choice of an isomer is not arbitrary; it has profound implications for synthetic feasibility, reaction efficiency, and, ultimately, the biological properties of the final compound.[10][11] Acknowledging these differences allows for more rational molecular design and the development of more efficient and robust synthetic routes.

References

- Practical Synthesis of Chiral 2-Morpholine...

- Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine... Oxford Academic.

- 3-Benzyl-morpholine. ChemBK.

- 3-Benzhydrylmorpholine. Wikipedia.

- Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants... RSC Publishing.

- Morpholine. Wikipedia.

- Expanding Complex Morpholines Using System

- De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters.

- Syntheses of 2- and 3-Substituted Morpholine Congeners... PMC.

- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin

- Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides. Reddit.

- Inside the isomers: the tale of chiral switches. Australian Prescriber.

- Stereochemistry and biological activity of drugs. SlideShare.

Sources

- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]

- 9. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Benzylmorpholine Hydrochloride

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire laboratory workflow. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of scientific excellence, environmental stewardship, and personal safety. This guide provides a detailed, science-backed protocol for the proper disposal of 3-Benzylmorpholine hydrochloride, a compound widely used as an intermediate in pharmaceutical development and other chemical syntheses.[1] The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from a comprehensive risk assessment.

Foundational Knowledge: Hazard Profile and Risk Assessment

Effective disposal begins with a thorough understanding of the material's properties and associated risks. 3-Benzylmorpholine hydrochloride is the salt of a secondary amine, and its characteristics dictate the necessary handling and disposal precautions. While its specific toxicological profile is not as extensively documented as some common reagents, its classification and the nature of its parent compounds provide a clear directive for its management as a hazardous substance.

The primary known hazard is its acute oral toxicity. Furthermore, as a morpholine derivative, we must consider the potential for environmental transformation. Secondary amines can undergo N-nitrosation in the environment to form N-nitrosamines, a class of compounds known for their carcinogenic properties.[2][3][4] This potential transformation underscores the critical importance of preventing its release into sewer systems or the environment.

Table 1: Key Safety and Chemical Properties of 3-Benzylmorpholine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1172897-29-8 | [1] |

| Molecular Formula | C₁₁H₁₅NO·HCl | [1][5] |

| Molecular Weight | 213.71 g/mol | [1] |

| Appearance | White or light brown powder/solid | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| GHS Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Storage Class | 11: Combustible Solids | |

| Incompatibilities | Strong oxidizing agents, Strong bases | [6] |

The Core Principle: Mandated Segregation and Containment

The single most important principle is that 3-Benzylmorpholine hydrochloride and its containers must be treated as hazardous waste. It is strictly forbidden to dispose of this chemical via sanitary sewers (sinks) or in common municipal trash.[7][8][9] Doing so violates regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and poses a significant risk to public health and the environment.[7]

All waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[7][9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance. The causality for each step is explained to reinforce the scientific reasoning behind the procedure.

Step 1: Don Personal Protective Equipment (PPE)

-

Action: Before handling the waste material, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Causality: This is the first line of defense. Although the primary GHS classification relates to ingestion, related morpholine compounds can be skin and eye irritants.[10][11] Proper PPE minimizes the risk of accidental exposure during waste handling and consolidation.

Step 2: Waste Characterization and Labeling

-

Action: All waste containers must be correctly labeled the moment the first drop or gram of waste is added. The label must include the words "Hazardous Waste," the full chemical name ("3-Benzylmorpholine hydrochloride"), and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed").[9]

-

Causality: Accurate labeling is a critical regulatory requirement that ensures safety for everyone who may handle the container, from lab personnel to EH&S staff and final disposal technicians.[8][12] It prevents accidental mixing of incompatible wastes and ensures the waste is routed to the correct disposal facility.

Step 3: Select Appropriate Waste Containers

-

Action: Use only containers that are in good condition, have a secure, leak-proof closure, and are chemically compatible with the waste.[7][8] High-density polyethylene (HDPE) or glass containers are typically appropriate.

-

Causality: Container integrity is paramount to prevent spills and exposure.[12] The container must not react with or be degraded by the acidic nature of the hydrochloride salt. Containers must remain closed except when actively adding waste.[12]

Step 4: Segregate Waste Streams at the Source

Proper segregation is essential to prevent dangerous chemical reactions.[7][8]

-

For Solid Waste (Unused Reagent, Contaminated Items):

-

Place dry, solid 3-Benzylmorpholine hydrochloride directly into a designated "Hazardous Waste - Solid" container.

-

Items with gross contamination (e.g., weigh boats, contaminated paper towels, gloves) should also be placed in this solid waste container.

-

Do not mix with incompatible waste types. Keep this acidic amine salt waste stream separate from bases and strong oxidizing agents.[6]

-

-

For Liquid Waste (Solutions, Rinsate):

-

Pour solutions containing 3-Benzylmorpholine hydrochloride into a designated "Hazardous Waste - Liquid" container. This stream can often be categorized as "Aqueous/Organic Acidic Waste," but follow your institution's specific guidelines.

-

Crucially, the first rinsate from any contaminated glassware is also considered hazardous waste and must be collected in the same liquid waste container.

-

Never pour bulk amounts (defined by the EPA as >200 mL) of any chemical waste down the drain.[9]

-

Storage and Final Disposal Logistics

-

Action: Store the sealed and labeled waste container in your designated SAA. This area should have secondary containment (like a tray) to catch any potential leaks and must be within the line of sight of where the waste is generated.[7][9]

-

Causality: The SAA provides a secure, temporary holding location that minimizes the risk of spills spreading and keeps the waste under the direct control of trained laboratory staff.

-

Action: Once the waste container is full, or if it has been stored for the maximum time allowed by your institution (e.g., six months for academic labs under Subpart K), contact your institution's Environmental Health & Safety (EH&S) department.[7] They will arrange for the transfer of the waste to a Central Accumulation Area and schedule a pickup by a licensed hazardous waste disposal contractor.

-

Causality: Final treatment and disposal of hazardous chemicals require specialized facilities and expertise. Partnering with your EH&S office and certified contractors ensures that the waste is managed in a way that is compliant with all local, state, and federal regulations.[8]

Visualizing the Disposal Workflow